Cas no 1363404-82-3 (1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride)

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(3-AMINO-4-(BENZYLOXY)-2-HYDROXYPHENYL)ETHANONE HCL
- 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride
- 1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone;hydrochloride
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- Inchi: 1S/C15H15NO3.ClH/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11;/h2-8,18H,9,16H2,1H3;1H
- InChI Key: FLTQDHPKWULFEM-UHFFFAOYSA-N
- SMILES: Cl.O(CC1C=CC=CC=1)C1C=CC(C(C)=O)=C(C=1N)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 302
- Topological Polar Surface Area: 72.6
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12148539-1g |
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride |
1363404-82-3 | 97% | 1g |
$343 | 2024-07-23 | |
TRC | A577793-100mg |
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone Hydrochloride |
1363404-82-3 | 100mg |
$ 185.00 | 2022-06-08 | ||
Crysdot LLC | CD12148539-5g |
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride |
1363404-82-3 | 97% | 5g |
$1030 | 2024-07-23 | |
Alichem | A019122742-5g |
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride |
1363404-82-3 | 97% | 5g |
993.84 USD | 2021-06-16 | |
TRC | A577793-10mg |
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone Hydrochloride |
1363404-82-3 | 10mg |
$ 50.00 | 2022-06-08 | ||
TRC | A577793-50mg |
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone Hydrochloride |
1363404-82-3 | 50mg |
$ 115.00 | 2022-06-08 |
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride Related Literature
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
Additional information on 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride: A Comprehensive Overview
The compound 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride (CAS No. 1363404-82-3) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a hydroxyl group, an amino group, and a benzyloxy substituent attached to a phenyl ring, further connected to an ethanone moiety. The hydrochloride salt form of this compound suggests its utility in pharmaceutical or chemical synthesis contexts where ionized forms are advantageous.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern methodologies such as Suzuki coupling or Stille coupling reactions. These methods allow for the controlled assembly of complex aromatic systems, ensuring high purity and structural integrity. The synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride involves multiple steps, including nucleophilic substitution, oxidation, and acid-base neutralization, each carefully optimized to maximize yield and minimize by-products.
From a pharmacological perspective, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride has shown promising activity in preclinical studies. Research indicates that this compound may exhibit anti-inflammatory properties due to its ability to modulate key signaling pathways involved in inflammatory responses. Additionally, its amino and hydroxyl groups suggest potential antioxidant activity, making it a candidate for applications in oxidative stress-related conditions.
The structural features of this compound also make it an attractive scaffold for drug design. The presence of multiple functional groups provides opportunities for further modification, enabling the creation of derivatives with enhanced bioavailability or selectivity. For instance, the benzyloxy group can be substituted with other electron-donating or withdrawing groups to fine-tune the compound's pharmacokinetic properties.
Recent studies have explored the use of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride in the context of enzyme inhibition. Researchers have demonstrated that this compound can inhibit certain proteases involved in disease progression, highlighting its potential as a lead molecule for therapeutic development. Furthermore, its ability to interact with cellular receptors suggests applications in signal transduction modulation.
In terms of industrial applications, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride could serve as an intermediate in the synthesis of more complex molecules. Its stability under various reaction conditions makes it suitable for large-scale production processes. Moreover, its solubility properties render it amenable to formulation into various dosage forms, including tablets, capsules, or injectables.
The environmental impact of this compound is another area of interest. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride becomes crucial. Preliminary studies suggest that it undergoes microbial degradation under aerobic conditions, reducing its persistence in the environment.
In conclusion, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride (CAS No. 1363404-82-3) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups position it as a valuable tool in drug discovery and chemical synthesis. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing scientific and industrial endeavors.
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